molecular formula C27H25N3O2 B11140982 N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B11140982
M. Wt: 423.5 g/mol
InChI Key: BPCOTOYQQLBJOJ-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a phenyl group at position 3 and an acetamide side chain linked to a diphenylpropyl moiety. Its synthesis involves multi-step reactions, including the use of sodium iodide and chlorotrimethylsilane in acetonitrile to introduce hydroxyl or nitro groups on the phenyl ring (Scheme 5 and 6 in ).

Properties

Molecular Formula

C27H25N3O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide

InChI

InChI=1S/C27H25N3O2/c31-26(20-30-27(32)17-16-25(29-30)23-14-8-3-9-15-23)28-19-18-24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-17,24H,18-20H2,(H,28,31)

InChI Key

BPCOTOYQQLBJOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves several steps. One common approach is the condensation of 3,3-diphenylpropylamine with 6-oxo-3-phenylpyridazine-1(6H)-carboxylic acid.

    Reaction Conditions: The reaction typically occurs under reflux conditions using suitable solvents (e.g., ethanol or dichloromethane) and acid catalysts (e.g., sulfuric acid).

    Industrial Production: While not widely produced industrially, small-scale synthesis in research laboratories is feasible.

  • Chemical Reactions Analysis

      Reactivity: N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various reactions

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve mild oxidants like hydrogen peroxide, while reduction could use reducing agents like lithium aluminum hydride.

      Major Products: The major products depend on the specific reaction. For instance, reduction yields the alcohol derivative.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and explore its potential as a building block for more complex molecules.

      Biology and Medicine: Investigations focus on its pharmacological properties, potential drug-like characteristics, and interactions with biological targets.

      Industry: Although not widely used, it may find applications in specialized chemical processes.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
    • Further research is needed to elucidate its precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Structural and Functional Comparison with Similar Compounds

    Structural Analogues in the Pyridazinone-Acetamide Family

    The compound belongs to a broader class of pyridazinone-linked acetamides, which exhibit structural variations influencing solubility, bioavailability, and target specificity. Key analogues include:

    Compound Name / ID Substituents (R) Molecular Weight Key Structural Differences Source
    N-(3,3-Diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) 4-hydroxyphenyl 453.54 g/mol Hydroxyl group enhances polarity
    2-(4-Aminophenyl)-N-(3,3-diphenylpropyl)acetamide (40007) 4-aminophenyl 452.55 g/mol Amino group improves hydrogen bonding
    Y041-0117 3-(3-methoxyphenyl)pyridazinone 453.54 g/mol Methoxy substitution alters lipophilicity
    Y041-2963 3-(4-benzylpiperidin-1-yl)pyridazinone 430.55 g/mol Benzylpiperidine enhances steric bulk

    Key Observations :

    • Substituent Effects: The hydroxyl (40005) and amino (40007) groups in improve water solubility compared to the methoxy group in Y041-0117, which may enhance membrane permeability.
    Pharmacological Comparisons

    While direct activity data for the target compound are absent, analogues with similar scaffolds demonstrate diverse bioactivities:

    • Anticancer Activity : Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) show potent activity against HCT-1 and MCF-7 cancer cell lines (IC₅₀ < 10 µM). The diphenylpropyl group in the target compound may confer similar steric advantages for tumor-targeted interactions.
    • Enzyme Inhibition: N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide () inhibits PRMT5-substrate adaptor interactions via its dichloropyridazinone moiety. The target compound lacks chlorine substituents, which may reduce its enzyme affinity.
    • Antioxidant Potential: Coumarin-acetamide hybrids in exhibit superior antioxidant activity to ascorbic acid.

    Key Research Findings and Gaps

    • Activity Gaps: Unlike N-[2-(3-fluorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide (), which shows acetylcholinesterase inhibition, the target compound’s pyridazinone core lacks electron-withdrawing groups (e.g., dichloro in ), likely reducing its enzyme affinity.
    • Pharmacokinetic Uncertainty: No data on absorption, metabolism, or toxicity are available for the target compound, unlike AMC3 (), which has documented FPR-modulating effects.

    Biological Activity

    N-(3,3-diphenylpropyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by its unique molecular structure, which includes:

    • Diphenylpropyl Group : Enhances lipophilicity and potential interactions with biological targets.
    • Pyridazinone Moiety : Implicated in various biological activities, particularly as an inhibitor of cyclooxygenases (COX).

    Molecular Formula and Weight

    • Molecular Formula : C₁₈H₁₈N₂O
    • Molecular Weight : Approximately 347.4 g/mol

    Biological Activity

    Preliminary studies suggest that this compound exhibits significant biological activities, particularly in:

    • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
    • Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.

    The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings indicate:

    • Inhibition of COX Enzymes : Similar compounds have shown inhibitory effects on COX-1 and COX-2, which are critical in the inflammatory response .
    • Cell Cycle Arrest : Potential to induce apoptosis in cancer cells by disrupting cell cycle progression.

    In Vitro Studies

    Several studies have explored the biological activity of related pyridazine derivatives, providing insights into the expected behavior of this compound:

    • Cyclooxygenase Inhibition :
      • A study demonstrated that pyridazine derivatives can inhibit COX enzymes effectively, with some compounds achieving IC50 values significantly lower than standard drugs like celecoxib .
    CompoundIC50 (nM)COX Selectivity
    9a15.50High
    9b17.50High
    Celecoxib17.79Moderate
    • Analgesic and Anti-inflammatory Effects :
      • In vivo models indicated that certain pyridazine derivatives exhibited potent analgesic effects without causing gastric lesions, suggesting a favorable safety profile .

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that modifications in the structure of pyridazine derivatives can significantly impact their biological activity. For instance:

    • The presence of electron-donating groups enhances COX-2 inhibition.
    • Variations in the acetamide functional group may alter solubility and bioavailability.

    Future Directions

    Further research is necessary to elucidate the specific mechanisms of action for this compound. Key areas for future investigation include:

    • In Vivo Efficacy Studies : To assess therapeutic potential in animal models.
    • Mechanistic Studies : To determine how the compound interacts with specific molecular targets.
    • Clinical Trials : To evaluate safety and efficacy in humans.

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